molecular formula C11H23BN2 B14543879 1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole CAS No. 62085-92-1

1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole

Cat. No.: B14543879
CAS No.: 62085-92-1
M. Wt: 194.13 g/mol
InChI Key: WHMRVFGFEMEGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole is a unique organoboron compound characterized by its boron-nitrogen heterocyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole typically involves the reaction of tert-butylamine with boron-containing precursors under controlled conditions. One common method includes the use of boron trichloride and tert-butylamine in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in polar solvents.

Major Products

The major products formed from these reactions include boron-oxygen compounds, reduced boron-nitrogen heterocycles, and substituted boron compounds.

Scientific Research Applications

1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential use in drug delivery systems due to its stability and reactivity.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole is unique due to its specific substituents, which confer enhanced stability and reactivity compared to its analogs. The presence of tert-butyl groups provides steric protection, making the compound less prone to degradation and more suitable for various applications.

Properties

CAS No.

62085-92-1

Molecular Formula

C11H23BN2

Molecular Weight

194.13 g/mol

IUPAC Name

1,3-ditert-butyl-2-methyl-1,3,2-diazaborole

InChI

InChI=1S/C11H23BN2/c1-10(2,3)13-8-9-14(12(13)7)11(4,5)6/h8-9H,1-7H3

InChI Key

WHMRVFGFEMEGNA-UHFFFAOYSA-N

Canonical SMILES

B1(N(C=CN1C(C)(C)C)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.